molecular formula C9H11NO4 B12310715 L-DOPA-d6

L-DOPA-d6

Cat. No.: B12310715
M. Wt: 203.22 g/mol
InChI Key: WTDRDQBEARUVNC-ZAZUUIAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-DOPA-d6, also known as deuterated L-3,4-dihydroxyphenylalanine, is a labeled form of L-DOPA where six hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of L-DOPA, a precursor to the neurotransmitter dopamine. L-DOPA is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and replenish dopamine levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA-d6 typically involves the incorporation of deuterium into the L-DOPA molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

L-DOPA-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form dopaquinone, which further undergoes polymerization to produce melanin.

    Reduction: The compound can be reduced to form dopamine-d6, a deuterated form of dopamine.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Dopaquinone-d6 and melanin-d6.

    Reduction: Dopamine-d6.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

L-DOPA-d6 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of L-DOPA in the body.

    Metabolic Pathways: Investigating the metabolic pathways of L-DOPA and its conversion to dopamine.

    Neurotransmitter Studies: Understanding the role of dopamine in neurological disorders such as Parkinson’s disease.

    Drug Development: Developing new therapeutic agents that target the dopaminergic system.

    Isotope Labeling: Using this compound as an internal standard in mass spectrometry for accurate quantification.

Mechanism of Action

L-DOPA-d6 exerts its effects by being converted to dopamine-d6 in the brain. The conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine-d6 then binds to dopamine receptors, modulating various physiological functions such as motor control, mood regulation, and reward pathways. The deuterium labeling does not significantly alter the biological activity of the compound but allows for detailed tracking in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    L-DOPA: The non-deuterated form of L-DOPA, widely used in the treatment of Parkinson’s disease.

    6-Fluoro-L-DOPA: A fluorinated analog used in positron emission tomography (PET) imaging.

    Dopamine: The direct product of L-DOPA metabolism, a key neurotransmitter in the brain.

Uniqueness

L-DOPA-d6 is unique due to its deuterium labeling, which provides several advantages in research:

    Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability against metabolic degradation.

    Precise Tracking: The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques.

    Minimal Biological Impact: The biological activity remains largely unchanged, making it an ideal tool for studying metabolic processes.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

203.22 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D

InChI Key

WTDRDQBEARUVNC-ZAZUUIAJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Origin of Product

United States

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